molecular formula C23H19F3N4O4 B6498105 2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 932287-68-8

2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6498105
CAS No.: 932287-68-8
M. Wt: 472.4 g/mol
InChI Key: KRFDENPSAAMHBB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethoxyphenyl group at position 2 and an acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethoxy substituents may influence electronic properties and binding interactions.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19F3N4O4/c1-33-19-7-6-14(10-20(19)34-2)17-12-18-22(32)29(8-9-30(18)28-17)13-21(31)27-16-5-3-4-15(11-16)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFDENPSAAMHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrazin-4-one Derivatives

  • N-(3,4-Dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (CAS 1224000-98-9) Structural Differences: Replaces the 3,4-dimethoxyphenyl group with 4-methoxyphenyl and substitutes the trifluoromethylphenyl with 3,4-dimethylphenyl. Methoxy vs. dimethoxy substituents alter electron density, which could modulate receptor binding .

Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

  • 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Structural Differences: Features a pyrazolo[3,4-d]pyrimidinone core instead of pyrazolo[1,5-a]pyrazinone, with a 4-fluorophenyl group at position 1. Implications: The pyrimidine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. The fluorophenyl group may enhance metabolic stability compared to dimethoxyphenyl .
  • N-(3-Methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide

    • Structural Differences : Substitutes the trifluoromethylphenyl group with 3-methoxyphenyl and adds a methyl group at position 1 of the pyrazolo-pyrimidine core.
    • Implications : The methyl group on the core may restrict conformational flexibility, while the methoxy group offers moderate electron-donating effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyrazin-4-one R1: 3,4-dimethoxyphenyl; R2: 3-(CF3)phenyl C23H19F3N4O4 496.42
CAS 1224000-98-9 Pyrazolo[1,5-a]pyrazin-4-one R1: 4-methoxyphenyl; R2: 3,4-dimethylphenyl C24H24N4O3 464.48
2-[1-(4-Fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(CF3)phenyl]acetamide Pyrazolo[3,4-d]pyrimidin-4-one R1: 4-fluorophenyl; R2: 2-(CF3)phenyl C20H13F4N5O2 455.35
N-(3-Methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one R1: 1-methyl; R2: 3-methoxyphenyl C16H15N5O3 341.33

Key Research Findings

  • Core Rigidity: Pyrazolo[1,5-a]pyrazinone cores exhibit planar conformations, favoring π-π stacking in enzyme binding pockets, whereas pyrazolo[3,4-d]pyrimidinones offer more hydrogen-bonding sites .
  • Synthetic Accessibility : Target compound synthesis may require multi-step routes involving cyclization and amide coupling, similar to methods in , but yields and purity data are lacking in the evidence.

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